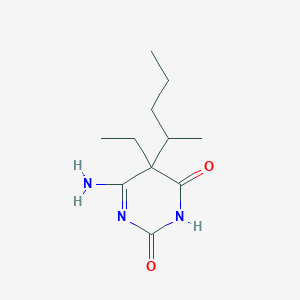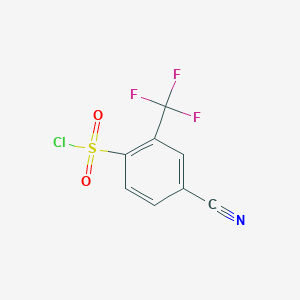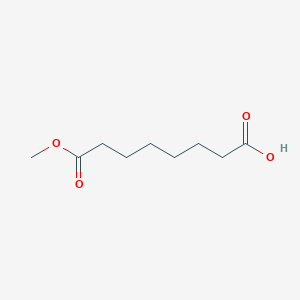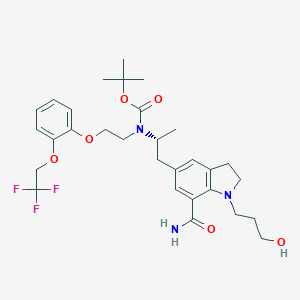
2,4(3H,5H)-嘧啶二酮,6-氨基-5-乙基-5-(1-甲基丁基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyrimidinedione derivatives often involves multi-step reactions starting from basic pyrimidine structures or through condensation reactions involving guanidine or urea derivatives with diketones or similar precursors. For instance, Katakami et al. (1992) described the synthesis of N-substituted pyrimidinedione derivatives showing class III antiarrhythmic activity, indicating a complex synthesis pathway involving specific functional groups addition to the pyrimidine ring (Katakami et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by the presence of a pyrimidine ring substituted with various functional groups that significantly impact their chemical behavior and biological activity. Gangjee et al. (2009) reported on the crystal structure of thieno[2,3-d]pyrimidines, a related class, showing how substitutions at different positions affect the molecule's interaction with biological targets (Gangjee et al., 2009).
Chemical Reactions and Properties
Pyrimidinediones undergo various chemical reactions, such as cycloaddition, halogenation, and nucleophilic substitution, based on their functional group chemistry. Noguchi et al. (1990) described cycloaddition reactions of pyrimidinediones, highlighting their versatility in forming complex heterocyclic structures (Noguchi et al., 1990).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are essential for understanding the material aspects of these compounds. The crystalline structure, solubility in various solvents, and phase behavior under different temperatures can be significantly influenced by the nature and position of substituents on the pyrimidine ring. For example, the isostructural nature and hydrogen-bonded sheet formations of certain substituted pyrimidines were detailed by Trilleras et al. (2009), providing insights into their solid-state properties (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)-, and its analogs are shaped by their functional groups, leading to a range of reactivities and interactions. These properties include acid-base behavior, reactivity towards nucleophiles and electrophiles, and the ability to form complexes with metals or to undergo redox reactions. Studies by Craciun et al. (1998) on the tautomerism of pyrimidinones highlight the dynamic nature of these compounds in solution and their chemical versatility (Craciun et al., 1998).
科学研究应用
化学合成和衍生化
- 嘧啶衍生物的合成:Lal 和 Gidwani (1993) 的一项研究探讨了取代的 6-(4,5-二甲氧基-2-乙烯基苯基)-2,4-(1H, 3H) 嘧啶二酮的合成。发现这些化合物会发生闭环形成 5H-茚并[1,2-d]嘧啶和嘧啶并[6,1-a]异吲哚,具体取决于嘧啶环中取代的性质 (Lal & Gidwani, 1993).
生化应用
抑制 HIV-1 和 HIV-2:Buckheit 等人 (2007) 研究了 2,4(1H,3H)-嘧啶二酮衍生物对 HIV-1 和 HIV-2 的有效抑制活性。他们的研究强调了分子结构在适应抑制剂结合口袋中的重要性 (Buckheit et al., 2007).
环加成反应生成新型化合物:Walsh 和 Wamhoff (1989) 的研究重点是富电子的 6-乙烯基和 6-(氮乙烯基)嘧啶二酮。这些化合物被用于环加成反应中以产生吡啶并[2,3-d]嘧啶和喹唑啉,表明它们在合成多种化学结构中的用途 (Walsh & Wamhoff, 1989).
溴代衍生物的合成:Kinoshita 等人 (1992) 合成了具有溴代侧链的 5-硝基-2,4(1H,3H)-嘧啶二酮。这些衍生物展示了嘧啶二酮在化学合成中的多功能性 (Kinoshita et al., 1992).
药物研究
抗心律失常药的开发:Katakami 等人 (1992) 对 6-[(2-氨基乙基)氨基]-1,3-二甲基-2,4(1H,3H)-嘧啶二酮衍生物的研究揭示了它们作为 III 类抗心律失常药的潜力。这项研究强调了嘧啶二酮衍生物的药理学意义 (Katakami et al., 1992).
晶体学中的结构研究:Low 等人 (1996) 研究了 6-氨基-5-羟亚氨基甲基-1-甲基-2,4(1H,3H)-嘧啶二酮水合物的结构。他们的研究提供了对这些化合物氢键模式和三维网络的见解,与晶体学分析相关 (Low et al., 1996).
化学表征和反应:Noguchi 等人 (1990) 表征了 5,6-二氢-1,3-二甲基-6-亚甲基-5-[(取代氨基)亚甲基]-2,4(1H,3H)-嘧啶二酮中间体。它们与烯烃亲二烯体的环加成反应导致喹唑啉衍生物的产生 (Noguchi et al., 1990).
属性
IUPAC Name |
6-amino-5-ethyl-5-pentan-2-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPRFRZKLHZSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=NC(=O)NC1=O)N)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | |
CAS RN |
330593-15-2 |
Source


|
| Record name | 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330593152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527K5G60J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)
![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)








